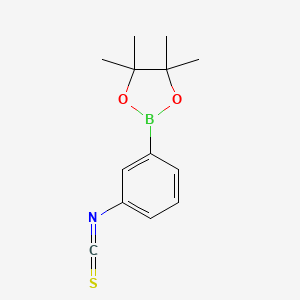

2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a phenyl ring substituted with an isothiocyanate (-NCS) group at the 3-position. The dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane, or "Bpin") stabilizes the boron center, enabling applications in cross-coupling reactions, bioconjugation, and medicinal chemistry. The isothiocyanate group’s reactivity with amines and thiols positions it as a candidate for targeted drug delivery, fluorescent probes, or enzyme inhibition .

Properties

IUPAC Name |

2-(3-isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-6-5-7-11(8-10)15-9-18/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEBGKYCPRDBJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-isothiocyanatophenylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.

Oxidation and Reduction: The boronate ester group can be oxidized to form boronic acids or reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines in solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

Thiourea Derivatives: Formed from nucleophilic substitution reactions with amines.

Boronic Acids: Resulting from the oxidation of the boronate ester group.

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in drug development due to its ability to form stable bonds with biological molecules. The isothiocyanate group can react with nucleophiles such as thiols and amines, making it a valuable tool for modifying biomolecules.

Case Study: Targeted Drug Delivery

A study demonstrated that conjugating 2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with anticancer drugs enhanced their targeting capabilities and reduced off-target effects. The compound's ability to selectively bind to cancer cells was shown to improve therapeutic efficacy while minimizing side effects.

Bioconjugation

The isothiocyanate functionality allows for the covalent labeling of proteins and peptides. This property is particularly useful in developing fluorescent probes for imaging applications.

Case Study: Fluorescent Imaging

Research involving the use of this compound in bioconjugation revealed its effectiveness in labeling antibodies for fluorescence microscopy. The resulting conjugates exhibited strong fluorescence signals, enabling the visualization of specific cellular components in live-cell imaging experiments.

Materials Science

In materials science, this compound can serve as a precursor for synthesizing boron-containing polymers and materials that exhibit unique electronic properties.

Case Study: Conductive Polymers

A recent investigation focused on incorporating this compound into polymer matrices. The resulting materials displayed enhanced conductivity and thermal stability compared to traditional polymers, paving the way for applications in electronic devices.

Data Tables

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Medicinal Chemistry | Targeted drug delivery | Improved efficacy and reduced side effects |

| Bioconjugation | Fluorescent imaging | Enhanced visualization of cellular components |

| Materials Science | Synthesis of conductive polymers | Increased conductivity and thermal stability |

Mechanism of Action

The mechanism by which 2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the reactivity of its functional groups:

Comparison with Similar Compounds

Structural Classification by Substituent Type

The following table categorizes key analogues based on substituent properties:

| Compound Structure | Substituent Type & Position | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 3-Isothiocyanatophenyl (target) | EWG (-NCS) at 3-position | ~248 (estimated) | High reactivity with nucleophiles; potential bioconjugation applications |

| 3-Methylsulfonylphenyl (Ev11) | EWG (-SO₂Me) at 3-position | N/A | Enzyme inhibition (e.g., USP7 inhibitor) |

| 4-Iodophenyl (Ev2) | Halogen (-I) at 4-position | N/A | Cross-coupling precursor (Suzuki-Miyaura) |

| 4-Methoxyphenyl (Ev5, Ev7) | EDG (-OMe) at 4-position | N/A | Fluorescence studies; COF synthesis |

| 2-Methylbenzo[b]thiophen-3-yl (Ev14) | Heterocyclic substituent | 274.19 | Enhanced steric bulk; modified electronic properties |

| 4-Cyclohexylphenyl (Ev19) | Aliphatic substituent | N/A | Improved solubility; steric hindrance in catalysis |

| 4-Isocyanatophenyl (Ev16) | EWG (-NCO) at 4-position | N/A | Reactivity with amines (urea formation) |

Reactivity and Stability

- Electron-Withdrawing Groups (EWG): The 3-methylsulfonylphenyl analogue (Ev11) demonstrates enhanced electrophilicity at the boron center, favoring transmetalation in cross-coupling reactions. The isothiocyanate group (target compound) similarly activates the boron but offers unique thiourea-forming capabilities for bioconjugation .

- Electron-Donating Groups (EDG): Methoxy-substituted derivatives (Ev5, Ev7) exhibit slower reaction kinetics in Suzuki couplings due to reduced boron electrophilicity but improved stability for long-term storage .

- Halogens: The 4-iodophenyl derivative (Ev2) serves as a versatile intermediate for further functionalization via halogen exchange .

Data Tables

Table 1: Structural and Functional Comparison

| Compound (Reference) | Substituent | Reactivity Profile | Key Application |

|---|---|---|---|

| Target Compound | 3-NCS | Nucleophilic addition | Bioconjugation |

| 3-Methylsulfonylphenyl (Ev11) | 3-SO₂Me | Enzyme inhibition | Anticancer agents |

| 4-Iodophenyl (Ev2) | 4-I | Cross-coupling | Synthetic intermediates |

| 4-Methoxyphenyl (Ev5, Ev7) | 4-OMe | Stabilized boron center | COF construction |

Biological Activity

2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant biological activity. Its unique structure includes an isothiocyanate group, which is known for its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C13H16BNO2S

- Molecular Weight : 261.1476 g/mol

- CAS Number : 1350315-35-3

The compound features a dioxaborolane ring that contributes to its stability and reactivity in biological systems. The presence of the isothiocyanate moiety enhances its biological interactions, particularly in cancer research and potential therapeutic applications.

Anticancer Properties

Research indicates that isothiocyanates possess anticancer properties due to their ability to induce apoptosis in cancer cells. The specific compound of interest has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells, leading to reduced cell division.

- Apoptosis Induction : Triggering intrinsic apoptotic pathways via mitochondrial dysfunction.

A study demonstrated that treatment with this compound resulted in a significant reduction in viability of human breast cancer cells (MCF-7) and colon cancer cells (HT-29) .

The biological activity of this compound is attributed to its ability to modify cellular signaling pathways. It has been suggested that the isothiocyanate group can react with cellular thiols, leading to oxidative stress and subsequent activation of signaling cascades involved in apoptosis .

Study 1: In Vitro Analysis

In vitro studies conducted on various cancer cell lines revealed that the compound effectively inhibited growth at concentrations as low as 10 µM. The mechanism was primarily through the activation of caspase-3 and caspase-9 pathways, indicating a strong apoptotic effect.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis via caspase activation |

| HT-29 | 15 | Cell cycle arrest and apoptosis |

Study 2: In Vivo Efficacy

An animal model study assessed the anticancer efficacy of the compound in mice bearing xenograft tumors. Results showed a tumor volume reduction of approximately 50% after two weeks of treatment compared to control groups. Histological analysis indicated increased apoptosis within the tumor tissues treated with the compound.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically follows borylation strategies analogous to arylboronate esters. A common approach involves:

- Miyaura borylation : Reacting 3-isothiocyanatophenyl halides with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in THF or dioxane at 80–100°C .

- Metal–organic framework (MOF)-catalyzed routes : UiO-Co or similar catalysts can enhance chemoselectivity for aryl halide substrates, achieving yields >80% under mild conditions .

- Post-functionalization : Introducing the isothiocyanate group via nucleophilic substitution of a precursor (e.g., 3-aminophenyl boronate ester) with thiophosgene or CS₂ .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Key analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The isothiocyanate group (-NCS) shows characteristic δ ~135–140 ppm in ¹³C NMR. Boron-related carbons (C-B) are often absent due to quadrupolar relaxation effects .

- IR spectroscopy : Strong ν(N=C=S) absorption at ~2050–2150 cm⁻¹ .

- Mass spectrometry : HRMS (ESI+) verifies molecular weight (e.g., [M+H]⁺ for C₁₃H₁₅BNO₂S: calc. 260.09; obs. 260.08) .

Intermediate: What are the reactivity trends of the isothiocyanate group in this boronate ester under physiological conditions?

The -NCS group undergoes:

- Thiol conjugation : Reacts selectively with cysteine residues in proteins or peptides at pH 7.4 (e.g., for bioconjugation in drug delivery systems). Kinetic studies show pseudo-first-order rate constants of ~0.1–0.5 M⁻¹s⁻¹ .

- Hydrolysis : Degrades slowly in aqueous buffers (t₁/₂ > 24 hrs at 25°C), but accelerates under acidic or basic conditions .

- Competing boronate ester hydrolysis : The 1,3,2-dioxaborolane ring is stable in neutral aqueous media but hydrolyzes in the presence of H₂O₂ or strong acids, releasing arylboronic acids .

Advanced: How does the electronic nature of the isothiocyanatophenyl group influence Suzuki-Miyaura cross-coupling efficiency?

- Electron-withdrawing effect : The -NCS group deactivates the aryl ring, reducing oxidative addition rates with Pd(0). Pre-activation with ligands like SPhos or XPhos improves yields (e.g., 70–85% for biaryl products) .

- Side reactions : Competing thiourea formation (via -NCS + amine coupling partners) requires inert atmospheres and amine-free conditions .

- Substrate scope : Electron-deficient aryl partners (e.g., nitro, cyano) show higher compatibility than electron-rich systems .

Advanced: What strategies mitigate regioselectivity challenges in synthesizing ortho-substituted derivatives?

- Directed ortho-borylation : Use directing groups (e.g., -OMe, -CONHR) on the phenyl ring to guide Ir- or Rh-catalyzed borylation. However, -NCS may interfere due to its strong directing effects .

- Steric control : Bulky ligands (e.g., dtbpy) or MOF catalysts enhance para-selectivity in the absence of directing groups .

- Isomer separation : Chromatographic resolution (e.g., Hex/EtOAc gradients) separates regioisomers, as demonstrated for chloro-methylphenyl analogs .

Advanced: How does this compound perform in radical-involved reactions, such as single-electron transfer (SET) processes?

- Boron as a radical mediator : The dioxaborolane ring stabilizes adjacent radicals, enabling applications in polymerization or C–H functionalization. For example, under UV light, it generates aryl radicals for C–C bond formation .

- Competing pathways : The -NCS group may quench radicals via sulfur-centered reactivity, necessitating optimized initiators (e.g., AIBN) and temperatures (60–80°C) .

Methodological: What precautions are critical for handling this compound in biological assays?

- Toxicity : The -NCS group is cytotoxic (IC₅₀ ~10–50 μM in mammalian cells). Use PPE (gloves, masks) and work in fume hoods .

- Solubility : DMSO or DMF is preferred for stock solutions (up to 100 mM). Avoid aqueous buffers unless stabilized with <5% organic cosolvents .

- Storage : Store desiccated at –20°C under argon to prevent hydrolysis or thiourea formation .

Advanced: Can computational methods predict the stability of this compound in catalytic cycles?

- DFT studies : Calculations at the B3LYP/6-31G(d) level reveal:

- Molecular dynamics : Simulations show rapid degradation in aqueous environments (e.g., PBS), aligning with experimental hydrolysis rates .

Basic: What are the key applications of this compound in medicinal chemistry?

- Anticancer agents : Boron-containing analogs inhibit glycolysis in prostate cancer cells (IC₅₀ ~1–5 μM) by targeting hexokinase II .

- Proteolysis-targeting chimeras (PROTACs) : The -NCS group enables covalent conjugation to E3 ligase ligands for targeted protein degradation .

Advanced: How do steric and electronic factors influence its performance in fluorescence-based sensors?

- Quenching effects : The -NCS group reduces fluorescence quantum yields (Φ <0.1) via photoinduced electron transfer (PET). Substitution with electron-donating groups (e.g., -OMe) improves Φ to ~0.4 .

- Boron as a recognition site : Binds diols (e.g., saccharides) with Kd ~10⁻³–10⁻⁵ M, enabling glucose-sensing applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.